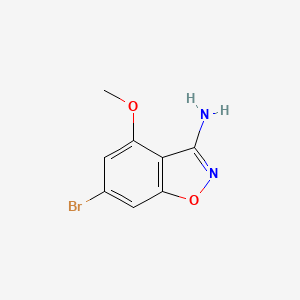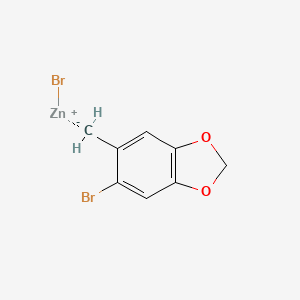![molecular formula C25H20N4O2 B13904061 1H-Indole-2-carboxylic acid ((R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-amide](/img/structure/B13904061.png)
1H-Indole-2-carboxylic acid ((R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Devazepide is a benzodiazepine derivative that acts as a selective cholecystokinin-A (CCK-A) receptor antagonist. Unlike typical benzodiazepines, it does not bind to GABA-A receptors. Instead, it is primarily used in scientific research to study the CCK-A receptor and its physiological and behavioral effects . Devazepide has been investigated for its potential therapeutic applications in treating gastrointestinal disorders, such as dyspepsia, gastroparesis, and gastric reflux .
Vorbereitungsmethoden
Devazepide is synthesized in a manner similar to other benzodiazepines. The synthetic route involves the condensation of indole-2-carboxylic acid with (3S)-3-amino-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Devazepide undergoes various chemical reactions, including:
Oxidation: Devazepide can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in devazepide.
Substitution: Devazepide can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Devazepide has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of CCK-A receptor antagonists.
Medicine: Research has shown that devazepide can have anti-tumor effects on the growth of multiple types of human cancer, including bladder carcinoma.
Industry: Devazepide is used in the development of new drugs targeting the CCK-A receptor and related pathways.
Wirkmechanismus
Devazepide exerts its effects by selectively binding to and antagonizing the CCK-A receptor. This receptor is involved in various physiological processes, including the regulation of appetite, gastric emptying, and pancreatic enzyme secretion . By blocking the action of cholecystokinin (CCK) at the CCK-A receptor, devazepide can modulate these processes. The molecular targets and pathways involved include the inhibition of CCK-induced signaling pathways, leading to changes in cellular responses .
Vergleich Mit ähnlichen Verbindungen
Devazepide is unique among benzodiazepines due to its selective action on the CCK-A receptor. Similar compounds include:
Lorglumide: Another selective CCK-A receptor antagonist with similar physiological effects.
Asperlicin: A non-peptidal CCK antagonist with a similar benzodiazepine ring system.
These compounds share some structural and functional similarities with devazepide but differ in their specific binding affinities and pharmacological profiles.
Eigenschaften
Molekularformel |
C25H20N4O2 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m0/s1 |
InChI-Schlüssel |
NFHRQQKPEBFUJK-QHCPKHFHSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
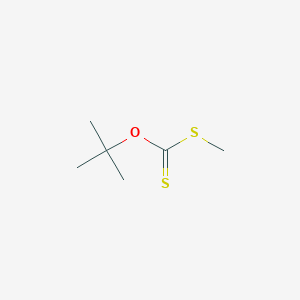
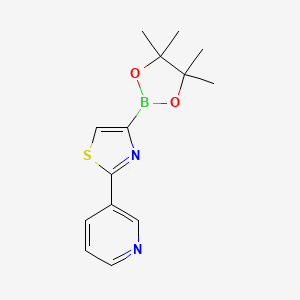
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)

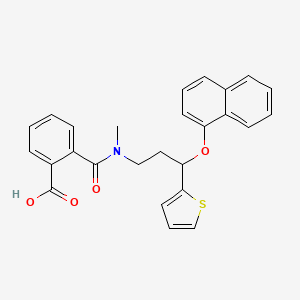
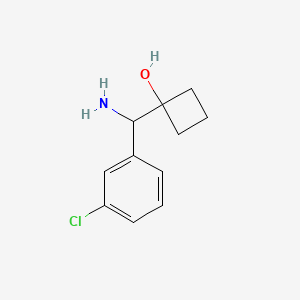
![2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid](/img/structure/B13904024.png)
